4-Chloro-2-fluorophenyl cyclobutyl ketone

Medicinal Chemistry ADME Prediction Lipophilicity

4-Chloro-2-fluorophenyl cyclobutyl ketone (CAS 898791-09-8) is an organic compound with the molecular formula C₁₁H₁₀ClF O and a molecular weight of 212.65 g/mol. It belongs to the class of halogenated cyclobutyl aryl ketones, featuring a cyclobutyl ring bonded to a ketone functional group and a phenyl ring substituted with chlorine at the 4-position and fluorine at the 2-position.

Molecular Formula C11H10ClFO
Molecular Weight 212.65 g/mol
CAS No. 898791-09-8
Cat. No. B1324746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluorophenyl cyclobutyl ketone
CAS898791-09-8
Molecular FormulaC11H10ClFO
Molecular Weight212.65 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)C2=C(C=C(C=C2)Cl)F
InChIInChI=1S/C11H10ClFO/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2
InChIKeyFWDTVMUWSRHOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-fluorophenyl cyclobutyl ketone (CAS 898791-09-8): Basic Characteristics and Supply Context for Procurement Decisions


4-Chloro-2-fluorophenyl cyclobutyl ketone (CAS 898791-09-8) is an organic compound with the molecular formula C₁₁H₁₀ClF O and a molecular weight of 212.65 g/mol. It belongs to the class of halogenated cyclobutyl aryl ketones, featuring a cyclobutyl ring bonded to a ketone functional group and a phenyl ring substituted with chlorine at the 4-position and fluorine at the 2-position . It is typically supplied as a colorless oil and is used as a synthetic intermediate in medicinal chemistry and materials research [1].

Why Generic Substitution of 4-Chloro-2-fluorophenyl Cyclobutyl Ketone with Structural Analogs Fails to Guarantee Physicochemical or Performance Equivalence


While multiple halogenated cyclobutyl ketones share the same molecular formula (C₁₁H₁₀ClF O), the exact positioning of chlorine and fluorine substituents, as well as the size of the cycloalkyl ring, profoundly alters key physicochemical properties that govern behavior in synthetic transformations, solubility, and biological target engagement [1]. Subtle changes in regiochemistry (e.g., 4-chloro-2-fluoro vs. 2-chloro-4-fluoro vs. 3-chloro-4-fluoro) or ring size (cyclobutyl vs. cyclopentyl vs. cyclopropyl) produce measurable differences in lipophilicity (LogP), boiling point, density, and physical state—each of which can impact reaction yields, purification workflows, and ultimate compound performance [2]. Generic substitution without quantitative verification risks introducing uncontrolled variability in critical process parameters.

Quantitative Differentiation of 4-Chloro-2-fluorophenyl Cyclobutyl Ketone (898791-09-8) Against Closest Analogs


Lipophilicity (LogP) Comparison: Cyclobutyl vs. Cyclopentyl and Cyclopropyl Analogs

The measured/calculated LogP value for 4-chloro-2-fluorophenyl cyclobutyl ketone is 3.46190 [1], which is significantly higher than the cyclopropyl analog (LogP 3.07180) [2] and lower than the cyclopentyl analog (LogP 3.85200) . This places the compound in a distinct lipophilicity window that influences membrane permeability and non-specific binding [3].

Medicinal Chemistry ADME Prediction Lipophilicity

Boiling Point and Thermal Stability: Differentiation from Cyclopentyl and 2-Chloro-4-fluoro Isomers

4-Chloro-2-fluorophenyl cyclobutyl ketone has a boiling point of 299.5 °C at 760 mmHg [1]. This is significantly lower than the cyclopentyl analog (316.7 °C) and the 3-chloro-4-fluoro isomer (316.9 °C) [2], but higher than the 2-chloro-4-fluoro isomer (273.1 °C) [3].

Process Chemistry Thermal Stability Purification

Density and Physical State: Distinction from 3-Chloro-4-fluoro Isomer and Cyclopentyl Analog

4-Chloro-2-fluorophenyl cyclobutyl ketone is a colorless oil with a density of 1.295 g/cm³ [1]. In contrast, the 3-chloro-4-fluoro isomer is reported as a white crystalline solid , and the cyclopentyl analog has a lower density of 1.246 g/cm³ .

Formulation Material Handling Solid-State Chemistry

Regiochemical Impact on Boiling Point: 4-Chloro-2-fluoro vs. 2-Chloro-4-fluoro Isomers

The 4-chloro-2-fluoro regioisomer (target compound) has a boiling point of 299.5 °C [1], while the 2-chloro-4-fluoro isomer boils at 273.1 °C [2]—a difference of 26.4 °C despite identical molecular formula and mass.

Structure-Property Relationship Process Chemistry Isomer Selection

Commercial Purity Benchmarking: 97% Standard vs. Lower Purity Alternatives

4-Chloro-2-fluorophenyl cyclobutyl ketone is commercially available at 97% purity from major suppliers [1], whereas some structural analogs such as 2-chloro-4-fluorophenyl cyclobutyl ketone and 3-chloro-5-fluorophenyl cyclobutyl ketone are commonly offered at 95% purity [2].

Supply Chain Quality Control Reproducibility

Research and Industrial Application Scenarios for 4-Chloro-2-fluorophenyl Cyclobutyl Ketone Informed by Quantitative Differentiation


Medicinal Chemistry SAR Studies Requiring Controlled Lipophilicity

The LogP of 3.46 places 4-chloro-2-fluorophenyl cyclobutyl ketone in a narrow lipophilicity range that is distinct from the cyclopropyl (3.07) and cyclopentyl (3.85) analogs [1]. Researchers exploring structure-activity relationships (SAR) around a cyclobutyl core can use this compound to systematically probe the impact of ~0.4 LogP increments on target binding and ADME properties without confounding changes in ring strain or halogen substitution pattern [2].

Process Development Requiring Lower Boiling Point than Cyclopentyl or 3-Chloro-4-fluoro Isomers

With a boiling point of 299.5 °C, this cyclobutyl ketone distills at temperatures 17–18 °C lower than its cyclopentyl analog (316.7 °C) and the 3-chloro-4-fluoro isomer (316.9 °C) [3]. This enables more energy-efficient solvent removal and reduces the risk of thermal decomposition during scale-up, making it preferable for multi-kilogram syntheses where thermal history can affect yield and impurity profile [4].

Liquid Handling Automation and Continuous Flow Chemistry

As a colorless oil , the compound is compatible with automated liquid handling systems and continuous flow reactors that require liquid reagents. The solid 3-chloro-4-fluoro isomer would require dissolution prior to use, adding a solvent compatibility variable and potentially introducing solids handling issues in flow setups [5].

Synthetic Intermediate with Verifiable 97% Purity Supply

The consistent availability at 97% purity from multiple vendors [6] reduces the risk of lot-to-lot variability in critical reaction steps, such as Grignard additions or ketone reductions, where impurities can poison catalysts or generate side products that complicate purification [7].

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